Tramazoline Hydrochloride: A Comprehensive Technical Guide on its Chemical Properties and Structure
Tramazoline Hydrochloride: A Comprehensive Technical Guide on its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tramazoline hydrochloride is an alpha-adrenoceptor agonist widely utilized as a nasal decongestant.[1] Its efficacy stems from its vasoconstrictive action on the blood vessels in the nasal mucosa, which reduces swelling and congestion.[2][3] This technical guide provides an in-depth overview of the chemical properties and structural features of tramazoline hydrochloride, intended to serve as a valuable resource for professionals in research, and drug development.
Chemical Properties
Tramazoline hydrochloride is a white or nearly white crystalline powder.[1] It is a member of the tetralin class of compounds.[1]
Physicochemical Parameters
A summary of the key physicochemical properties of tramazoline hydrochloride is presented in the table below.
| Property | Value | Source |
| IUPAC Name | N-(5,6,7,8-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride | [4][5] |
| Chemical Formula | C₁₃H₁₈ClN₃ | [1][4][5] |
| Molecular Weight | 251.76 g/mol | [4][5][6] |
| Melting Point | 172-174 °C | [7] |
| Boiling Point | 353 °C at 760 mmHg | [7] |
| pKa | Moderate pKa, behaves as a weak base | [4] |
| LogP (monohydrate) | 2.51160 | [6] |
| LogS | -2.7 | [1] |
Solubility Profile
Tramazoline hydrochloride exhibits solubility in various solvents, a critical factor for its formulation and delivery.
| Solvent | Solubility | Source |
| Water | Soluble, 0.408 mg/mL at physiological conditions | [1][7][8] |
| Ethanol (96%) | Soluble | [1][7][8] |
| Methanol | Freely soluble | [8] |
| Ethanol:Phosphate Buffered Saline (1:3) at pH 7.2 | ~0.25 mg/mL | [8] |
Chemical Structure
The molecular structure of tramazoline hydrochloride comprises a tetrahydronaphthalene moiety linked to a 2-imidazoline ring.[8] The hydrochloride salt form enhances its stability and solubility.
2D and 3D Representations
The 2D chemical structure of tramazoline hydrochloride is as follows:
Chemical Structure of Tramazoline Hydrochloride
(Image of the 2D structure of Tramazoline Hydrochloride would be placed here if image generation were supported)
The three-dimensional conformation of the molecule is crucial for its interaction with adrenergic receptors. Crystallographic studies have revealed a dihedral angle of 126.7(2)° between the aromatic and dihydroimidazole groups, with the positive charge dispersed over the nitrogen atoms.[1]
Mechanism of Action and Signaling Pathway
Tramazoline hydrochloride functions as a selective agonist for α1-adrenergic receptors.[2][4] These receptors are G protein-coupled receptors (GPCRs) associated with the Gq heterotrimeric G protein.[4] Upon binding of tramazoline hydrochloride, the Gq protein is activated, initiating a downstream signaling cascade.
The activated Gq protein stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[4] IP₃ diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm.[4] The resulting increase in intracellular calcium concentration is a key factor in smooth muscle contraction, leading to the vasoconstriction observed in the nasal mucosa.[2]
Experimental Protocols
Detailed experimental protocols for the characterization of tramazoline hydrochloride are crucial for quality control and further research. While specific, proprietary methods used for the commercial product are not publicly available, the following sections describe standard methodologies that can be applied.
Synthesis of Tramazoline Hydrochloride
The synthesis of tramazoline hydrochloride is generally achieved through a multi-step process.[1]
1. Formation of the Imidazoline Ring:
-
This typically involves the cyclization of a suitable precursor. A common method is the reaction of an ethylenediamine derivative with a nitrile or a carboxylic acid derivative under conditions that promote intramolecular cyclization.
2. Introduction of the Tetrahydronaphthalene Moiety:
-
The tetrahydronaphthalene group is introduced via an alkylation or acylation reaction with the pre-formed imidazoline ring or one of its precursors.
3. Hydrochloride Salt Formation:
-
The free base of tramazoline is reacted with hydrochloric acid in an appropriate solvent to precipitate the hydrochloride salt, which is then purified by recrystallization.
A more detailed, generalized synthetic approach for similar 2-aminoimidazoline derivatives involves the reaction of a primary amine with 2-chloro-2-imidazoline, which can be prepared from ethylenediamine and cyanogen bromide.
Determination of Physicochemical Properties
pKa Determination (Potentiometric Titration):
-
A standardized solution of a strong base (e.g., NaOH) is prepared.
-
A precise amount of tramazoline hydrochloride is dissolved in a suitable solvent system (e.g., water or a water-ethanol mixture).
-
The solution is titrated with the standardized base, and the pH is monitored using a calibrated pH meter after each addition of titrant.
-
A titration curve (pH vs. volume of titrant) is plotted.
-
The pKa is determined from the pH at the half-equivalence point.
LogP Determination (Shake-Flask Method):
-
A biphasic system of n-octanol and water (or a suitable buffer like PBS, pH 7.4) is prepared and the two phases are pre-saturated with each other.
-
A known amount of tramazoline hydrochloride is dissolved in one of the phases.
-
The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases.
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
The concentration of tramazoline hydrochloride in each phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Solubility Determination (Shake-Flask Method):
-
An excess amount of tramazoline hydrochloride is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.
-
The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered or centrifuged to remove the undissolved solid.
-
The concentration of tramazoline hydrochloride in the clear supernatant is determined by a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
This concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
Structural Elucidation
X-ray Crystallography:
-
Single crystals of tramazoline hydrochloride of suitable size and quality are grown from a supersaturated solution by methods such as slow evaporation, vapor diffusion, or cooling.
-
A selected crystal is mounted on a goniometer and placed in an X-ray diffractometer.
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.
-
The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal.
-
The crystal structure is solved using computational methods to determine the electron density map and subsequently the positions of the atoms in the molecule.
-
The structural model is then refined to obtain the final, high-resolution three-dimensional structure.
Conclusion
This technical guide has provided a detailed overview of the chemical properties, structure, and mechanism of action of tramazoline hydrochloride. The tabulated data, structural information, and signaling pathway diagram offer a comprehensive resource for researchers and professionals in the pharmaceutical sciences. The outlined experimental protocols, while general, provide a solid foundation for the characterization and analysis of this important pharmaceutical compound. Further research into specific polymorphic forms and detailed synthetic pathways could provide additional valuable insights for drug development and formulation.
References
- 1. Buy Tramazoline hydrochloride | 3715-90-0 [smolecule.com]
- 2. What is the mechanism of Tramazoline Hydrochloride? [synapse.patsnap.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. CAS 3715-90-0: Tramazoline hydrochloride | CymitQuimica [cymitquimica.com]
- 5. medkoo.com [medkoo.com]
- 6. agilent.com [agilent.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
